1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone
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Description
1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H19BrN2O2S and its molecular weight is 419.34. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
This compound is part of a broader class of chemicals that have been synthesized for their potential biological activities. For instance, derivatives similar to the compound have been studied for their immunosuppressive and immunostimulatory activities, as well as their cytotoxic effects against various cancer cell lines. One study focused on the synthesis of new derivatives that showed potent activity against macrophages and T-lymphocytes, significant inhibitors of LPS-stimulated NO generation, and demonstrated cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz et al., 2011).
Antimicrobial and Antituberculosis Studies
Another research avenue has explored the antimicrobial and antituberculosis potential of related chemical entities. A study synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis. The results identified compounds with significant activity against the tuberculosis bacterium, highlighting the therapeutic potential of these derivatives in treating infectious diseases (Chitra et al., 2011).
Directed Metalation and Functionalisation
The directed metalation technique has been applied to synthesize functionally diverse benzo[b]thiophenes, serving as key intermediates in producing benzothienopyranones. This approach underscores the compound's role in facilitating the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science (Pradhan & De, 2005).
Antimicrobial Activity of Isoxazoles
Research into the synthesis of isoxazoles derivatives from phenylethanone precursors demonstrates the antimicrobial activity of these compounds. Such studies contribute to the development of new antimicrobial agents capable of addressing the growing challenge of antibiotic resistance (Kumar et al., 2019).
Bromophenol Derivatives and Cancer Cell Lines
Studies on bromophenol derivatives isolated from red algae have investigated their potential anticancer properties. Although some compounds showed inactivity against human cancer cell lines, the research expands the understanding of natural product chemistry and its application in discovering new therapeutic agents (Zhao et al., 2004).
properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-24-17-8-4-14(5-9-17)12-18(23)22-11-10-21-19(22)25-13-15-2-6-16(20)7-3-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMAJVABVHIFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone |
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